![molecular formula C6H14ClNO B2546323 [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2411180-57-7](/img/structure/B2546323.png)
[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride
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Overview
Description
“[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2411180-57-7 . It has a molecular weight of 151.64 . The IUPAC name for this compound is ( (1R,2R)-2- (methoxymethyl)cyclopropyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO.ClH/c1-8-4-6-2-5 (6)3-7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound appears as a powder . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
- AT20754 has been investigated for its thermoelectric properties. These materials can convert heat energy into electrical energy and vice versa. Researchers explore its potential in creating efficient thermoelectric generators for waste heat recovery in industrial processes and automotive applications .
Thermoelectric Devices
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The associated precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-4-6-2-5(6)3-7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZWFRODXPFKLK-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC1CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1C[C@H]1CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride |
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